Cas no 396133-23-6 (N,N,3-trimethylpiperidin-4-amine)

N,N,3-trimethylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N,N,3-trimethyl-4-Piperidinamine
- 4-Piperidinamine,N,N,3-trimethyl-
- N,N,3-trimethylpiperidin-4-amine
- 4-(N,N-Dimethylamino)-3-methylpiperidine
- 4-Dimethylamino-3-methylpiperidine
- EN300-109766
- DTXSID50620994
- SCHEMBL21283158
- 396133-23-6
- SCHEMBL4368553
- FZVOPHDUSUCYND-UHFFFAOYSA-N
- AKOS013534088
-
- インチ: InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3
- InChIKey: FZVOPHDUSUCYND-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1CCNCC1C
計算された属性
- せいみつぶんしりょう: 142.14714
- どういたいしつりょう: 142.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- PSA: 15.27
N,N,3-trimethylpiperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109766-0.05g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.05g |
$851.0 | 2023-10-27 | |
Enamine | EN300-109766-1.0g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-109766-10.0g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-109766-1g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 1g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-109766-5g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 5g |
$2940.0 | 2023-10-27 | |
Enamine | EN300-109766-0.1g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.1g |
$892.0 | 2023-10-27 | |
Enamine | EN300-109766-0.25g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.25g |
$933.0 | 2023-10-27 | |
Enamine | EN300-109766-5.0g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-109766-10g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 10g |
$4360.0 | 2023-10-27 | |
Enamine | EN300-109766-0.5g |
N,N,3-trimethylpiperidin-4-amine |
396133-23-6 | 95% | 0.5g |
$974.0 | 2023-10-27 |
N,N,3-trimethylpiperidin-4-amine 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
N,N,3-trimethylpiperidin-4-amineに関する追加情報
Introduction to N,N,3-trimethylpiperidin-4-amine (CAS No. 396133-23-6)
N,N,3-trimethylpiperidin-4-amine, a compound with the chemical identifier CAS No. 396133-23-6, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This piperidine derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive compounds. The compound's molecular formula and structural properties contribute to its reactivity and potential utility in drug development.
The< strong>N,N,3-trimethylpiperidin-4-amine molecule is characterized by a six-membered piperidine ring substituted with three methyl groups at the 1, 3, and 4 positions, along with an amine group at the 4-position. This specific arrangement imparts distinct chemical properties that make it suitable for various synthetic pathways. The presence of multiple reactive sites on the molecule allows for modifications that can lead to the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives. The< strong>N,N,3-trimethylpiperidin-4-amine has been studied for its role in synthesizing compounds that exhibit promising biological activities. For instance, research has indicated that derivatives of this molecule may have applications in the treatment of neurological disorders due to their ability to interact with specific neurotransmitter receptors. These interactions could potentially lead to the development of new medications that target conditions such as epilepsy and depression.
One of the most compelling aspects of< strong>N,N,3-trimethylpiperidin-4-amine is its versatility as a building block in medicinal chemistry. The compound's structural features allow chemists to modify its core framework in various ways, enabling the creation of diverse analogs with tailored properties. This flexibility is particularly valuable in drug discovery programs where optimizing potency, selectivity, and pharmacokinetic profiles are critical.
Recent advancements in synthetic methodologies have further enhanced the utility of< strong>N,N,3-trimethylpiperidin-4-amine. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production of this compound and its derivatives. These improvements have not only reduced costs but also opened up new possibilities for incorporating this molecule into complex drug molecules.
The< strong>N,N,3-trimethylpiperidin-4-amine market is expected to grow significantly as more research is conducted into its applications. Pharmaceutical companies are increasingly investing in the development of novel therapeutics based on piperidine derivatives, recognizing their potential to address unmet medical needs. The demand for high-quality intermediates like< strong>N,N,3-trimethylpiperidin-4-amine is likely to rise alongside these efforts.
In conclusion, N,N,3-trimethylpiperidin-4-amine (CAS No. 396133-23-6) represents a crucial component in modern pharmaceutical research and development. Its unique structural attributes and synthetic utility make it an indispensable tool for chemists working on next-generation drugs. As scientific understanding continues to evolve, it is anticipated that this compound will play an even more prominent role in shaping the future of medicine.
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